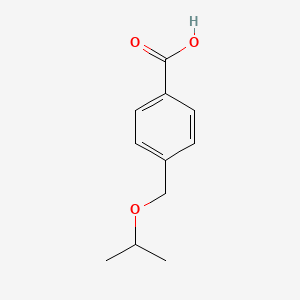
4-(Isopropoxymethyl)benzoic acid
概要
説明
4-(Isopropoxymethyl)benzoic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic benzoic acid core with an isopropoxymethyl group attached to the 4-position .科学的研究の応用
Food Science and Nutrition : Benzoic acid derivatives, including 4-(Isopropoxymethyl)benzoic acid, are naturally occurring in plant and animal tissues. They are used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread occurrence and use have led to a significant environmental distribution and human exposure, raising concerns about their potential public health effects (del Olmo, Calzada, & Nuñez, 2017).
Chemical Synthesis : Benzoic acid derivatives are key structural motifs in drug molecules and natural products. The meta-C–H functionalization of benzoic acids, including derivatives like this compound, provides useful tools for organic synthesis. This process is catalyzed by transition metals and is important for creating structurally complex molecules (Li et al., 2016).
Liquid Crystals : Liquid-crystalline benzoic acid derivatives exhibit unique properties such as nematic phases. Studies on derivatives like 4-alkylbenzoic acids have shown that the stability of hydrogen bonds in these compounds is influenced by temperature and molecular orientation, making them of interest in materials science (Kato et al., 1993).
Herbicide Development : Isoxazole, nicotinic acid, and benzoic acid, including derivatives, have been used in developing herbicides. They play a role in the inhibition of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in plant metabolism. These compounds have been studied for their potential as environmentally friendly herbicides (Fu et al., 2021).
Environmental Science : Benzoic acid derivatives are prevalent as herbicides and pesticides. Studies have focused on the treatment and biodegradation of these compounds in water treatment processes, highlighting their environmental impact and the methods for their removal from water sources (Ghoshdastidar & Tong, 2013).
Pharmaceuticals and Cosmetics : this compound derivatives have applications in the pharmaceutical and cosmetic industries. Their roles in these industries range from preservatives to active ingredients, with various studies focusing on their synthesis, characterization, and biological activities (Das et al., 2021).
Safety and Hazards
作用機序
Target of Action
Benzoic acid derivatives are often used in the suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium (II) complexes in this context .
Mode of Action
In the context of suzuki–miyaura coupling, the compound may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Phenolic compounds, which include benzoic acid derivatives, are known to undergo various metabolic processes after ingestion . These compounds are often transformed into derivatives of benzoic acid and combined with glucuronic acid, glycine, and sulfate .
Pharmacokinetics
It’s known that benzoic acid derivatives are often conjugated to glycine in the liver and excreted as hippuric acid . This suggests that similar processes might occur with 4-(Isopropoxymethyl)benzoic acid.
Result of Action
Benzylic oxidation is a known reaction that can occur at the benzylic position, transforming the alkyl side chain to a carboxylic acid functional group . This suggests that similar transformations might occur with this compound.
Action Environment
It’s known that the stability and reactivity of organoboron reagents, which may interact with benzoic acid derivatives, can be influenced by the reaction conditions . Therefore, factors such as temperature, pH, and the presence of other substances could potentially affect the action of this compound.
生化学分析
Biochemical Properties
It is known that benzoic acid derivatives, such as 4-(Isopropoxymethyl)benzoic acid, can participate in various biochemical reactions
Cellular Effects
Studies on similar compounds suggest that benzoic acid derivatives can influence cell function They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function
Metabolic Pathways
It is known that benzoic acid derivatives can be involved in various metabolic pathways
特性
IUPAC Name |
4-(propan-2-yloxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUSEBOKXBZUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2892593.png)
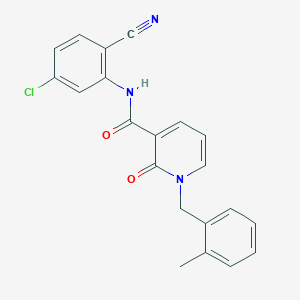
![(E)-2-cyano-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2892596.png)
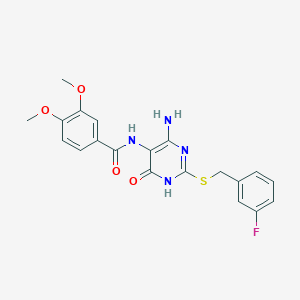
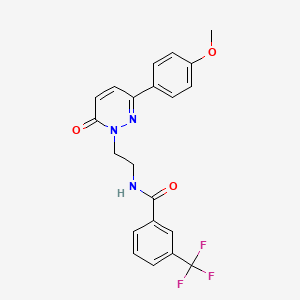
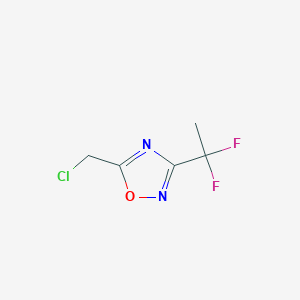
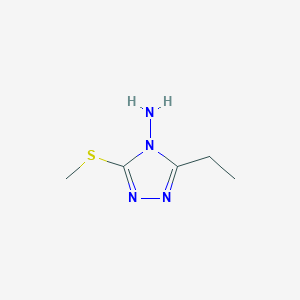
![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)
![N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide](/img/structure/B2892606.png)
![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892607.png)

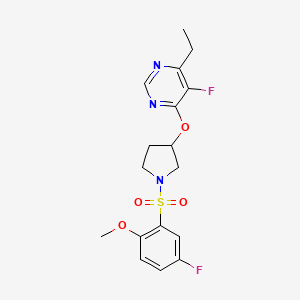
![N-[(2-Chloro-6-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2892614.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2892615.png)
